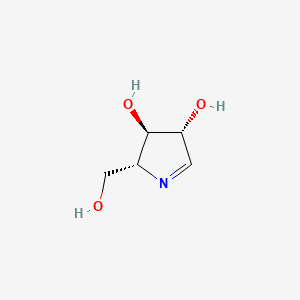![molecular formula C21H19N3O2S B13354871 N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B13354871.png)
N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide is a complex organic compound that features a unique combination of indole, thieno[2,3-b]pyridine, and acetamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of Thieno[2,3-b]pyridine Core: This can be achieved by cyclization reactions involving 2-thioxopyridine-3-carbonitrile or similar intermediates.
Indole Formation: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.
Coupling Reactions: The thieno[2,3-b]pyridine and indole units are then coupled using appropriate reagents and catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share the thieno[2,3-b]pyridine core and exhibit similar biological activities.
Indole Derivatives: Compounds with indole moieties are known for their diverse pharmacological properties.
Uniqueness
N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C21H19N3O2S |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
N-propan-2-yl-2-[3-(thieno[2,3-b]pyridine-2-carbonyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C21H19N3O2S/c1-13(2)23-19(25)12-24-11-16(15-7-3-4-8-17(15)24)20(26)18-10-14-6-5-9-22-21(14)27-18/h3-11,13H,12H2,1-2H3,(H,23,25) |
Clé InChI |
KSIGBCWYHIANGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=C(S3)N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13354788.png)
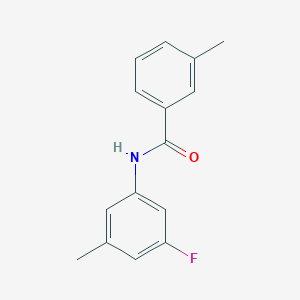
![4-bromo-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B13354812.png)
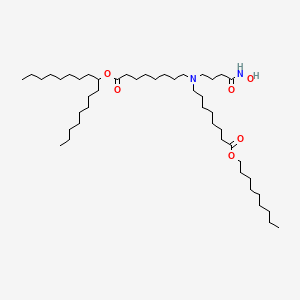


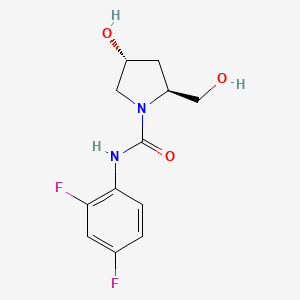
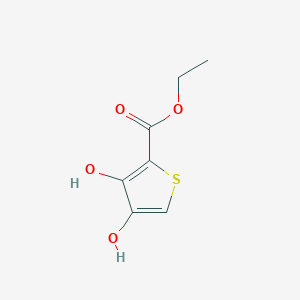
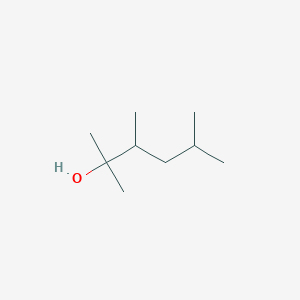
![5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid](/img/structure/B13354852.png)
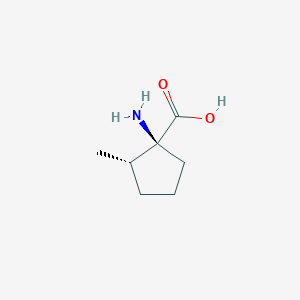
![2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354856.png)

